Heptyl 2-chloropropanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
86711-77-5 |
|---|---|
Molecular Formula |
C10H19ClO2 |
Molecular Weight |
206.71 g/mol |
IUPAC Name |
heptyl 2-chloropropanoate |
InChI |
InChI=1S/C10H19ClO2/c1-3-4-5-6-7-8-13-10(12)9(2)11/h9H,3-8H2,1-2H3 |
InChI Key |
UFPPPJHAPGEPCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C(C)Cl |
Origin of Product |
United States |
Significance of α Chloroesters in Organic Synthesis and Industrial Chemistry
α-Chloroesters are a class of organic compounds characterized by a chlorine atom attached to the carbon atom adjacent to the ester group. This structural feature imparts a unique reactivity to the molecule, making these esters valuable intermediates in a wide array of chemical transformations.
The presence of the chlorine atom, an effective leaving group, facilitates nucleophilic substitution reactions. This allows for the introduction of various functional groups, making α-chloroesters key precursors in the synthesis of diverse and complex molecules. solubilityofthings.comnih.gov They are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, which is a fundamental aspect of organic synthesis.
In an industrial context, α-chloroesters are significant intermediates in the production of pharmaceuticals and agrochemicals. solubilityofthings.com Their ability to participate in various reactions allows for the efficient construction of the core structures of many commercially important compounds. For instance, enantiomerically pure α-haloesters are valuable chiral synthons for producing certain therapeutic agents. nih.gov
The Role of Heptyl 2 Chloropropanoate As a Key Synthetic Precursor and Intermediate
While much of the published research focuses on smaller alkyl esters like ethyl 2-chloropropionate, the principles of reactivity and synthetic utility are directly applicable to heptyl 2-chloropropanoate. solubilityofthings.combiosynth.comsigmaaldrich.com The heptyl group, a seven-carbon alkyl chain, can influence the physical properties of the molecule, such as its solubility and boiling point, which can be advantageous in specific synthetic applications.
This compound serves as a precursor for introducing a heptyl propanoate moiety with a reactive handle at the alpha position. This makes it a valuable intermediate for creating a variety of other chemical compounds. Its structure allows it to be a key component in the synthesis of more complex molecules for both research and industrial purposes. solubilityofthings.com
The reactivity of the α-chloro position allows for a range of transformations, including:
Nucleophilic Substitution: Reaction with various nucleophiles to introduce new functional groups. Chiral α-halogenated esters can react with nitrogen, oxygen, and sulfur nucleophiles in a stereospecific manner. nih.gov
Cross-Coupling Reactions: Participation in metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. For example, iron-catalyzed enantioselective cross-coupling reactions of α-chloroesters with aryl Grignard reagents provide access to chiral α-arylalkanoic acid derivatives. acs.orgnih.govkyoto-u.ac.jp
Radical Reactions: Generation of alkyl radicals under specific conditions, which can then undergo further reactions. For instance, nickel-catalyzed reactions can generate radicals from α-chloroesters for use in cross-coupling reactions. researchgate.netnih.gov
These reactions highlight the versatility of this compound as a building block in organic synthesis.
Overview of Research Trajectories for Alkyl 2 Chloropropanoates and Their Derivatives
Esterification Routes to this compound
Esterification provides a direct pathway to this compound by combining a heptanol (B41253) source with a 2-chloropropanoic acid derivative.
Direct Esterification of 2-Chloropropanoic Acid with Heptanol
The direct esterification of 2-chloropropanoic acid with heptanol represents a fundamental approach to synthesizing this compound. This reaction typically requires an acid catalyst to facilitate the condensation of the carboxylic acid and the alcohol, with the concurrent removal of water to drive the equilibrium towards the product. Mineral acids such as sulfuric acid or phosphoric acid are commonly employed as catalysts. researchgate.net The general reaction is as follows:
CH₃CHClCOOH + CH₃(CH₂)₆OH ⇌ CH₃CHClCOOCH₂(CH₂)₅CH₃ + H₂O
The efficiency of this method can be influenced by reaction conditions such as temperature, catalyst concentration, and the effectiveness of water removal.
Reaction of 2-Chloropropionyl Chloride with Heptanol
A more reactive approach involves the use of 2-chloropropionyl chloride, an acyl chloride, which reacts readily with heptanol to form this compound. environmentclearance.nic.inresearchgate.net This method is often preferred for its high yield and faster reaction rates compared to direct esterification. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of heptanol attacks the electrophilic carbonyl carbon of the acyl chloride, eliminating hydrogen chloride (HCl) as a byproduct. vulcanchem.com
CH₃CHClCOCl + CH₃(CH₂)₆OH → CH₃CHClCOOCH₂(CH₂)₅CH₃ + HCl
The liberated HCl is typically neutralized by the addition of a base, such as pyridine (B92270) or triethylamine, to drive the reaction to completion. vulcanchem.com This method is advantageous as it is generally carried out under milder conditions.
Transesterification Approaches Involving Heptyl Alcohol
Transesterification offers an alternative route to this compound. This process involves the reaction of an existing ester of 2-chloropropanoic acid (e.g., methyl or ethyl 2-chloropropanoate) with heptanol in the presence of a catalyst. researchgate.net The equilibrium is shifted towards the desired product by using a large excess of heptanol or by removing the lower-boiling alcohol byproduct.
CH₃CHClCOOR' + CH₃(CH₂)₆OH ⇌ CH₃CHClCOOCH₂(CH₂)₅CH₃ + R'OH (where R' is a lower alkyl group)
Both acid and base catalysts can be employed for transesterification. Common catalysts include alkali metal alkoxides and mineral acids. google.com Enzymatic catalysis, using lipases, has also been explored for the transesterification of related esters, offering a milder and more selective alternative. researchgate.netsrce.hr
Chlorination-Based Synthesis of 2-Chloropropanoate Esters
This synthetic strategy focuses on introducing a chlorine atom at the α-position of a lactate (B86563) ester, providing an indirect route to α-chloroesters like this compound.
Conversion of Heptyl Lactate to this compound
Heptyl lactate can be directly converted to this compound through a chlorination reaction. This transformation involves the replacement of the hydroxyl group on the lactate moiety with a chlorine atom. This method is particularly useful when the corresponding lactate ester is readily available. The synthesis of various alkyl lactates, including heptyl lactate, has been achieved through methods like azeotropic distillation. researchgate.net
Utilizing Thionyl Chloride and Other Chlorinating Agents in Chlorination Reactions
Thionyl chloride (SOCl₂) is a frequently used and effective chlorinating agent for converting α-hydroxy esters, such as alkyl lactates, into their corresponding α-chloroesters. chemicalbook.com The reaction proceeds through a chlorosulfinate intermediate. vulcanchem.com The use of a base like pyridine is common in these reactions, which can help to catalyze the decomposition of the intermediate and neutralize the acidic byproducts. vulcanchem.com
Other chlorinating agents, such as phosgene (B1210022), can also be employed for this transformation. google.com The reaction of an alkyl lactate with phosgene forms a chloroformate intermediate, which upon decomposition, yields the alkyl 2-chloropropionate. google.com The choice of chlorinating agent and reaction conditions can be critical, especially when dealing with optically active substrates, to minimize racemization. vulcanchem.comgoogle.com For instance, maintaining temperatures below 80°C during the decomposition of the chlorosulphinate intermediate formed from thionyl chloride can help preserve the stereochemical integrity of the product. vulcanchem.com
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 2-Chloropropanoic Acid | Heptanol | This compound | Direct Esterification |
| 2-Chloropropionyl Chloride | Heptanol | This compound | Acylation |
| Alkyl 2-chloropropanoate | Heptanol | This compound | Transesterification |
| Heptyl Lactate | Thionyl Chloride | This compound | Chlorination |
Advanced Synthetic Strategies for α-Chloroesters
Modern organic synthesis has seen the emergence of sophisticated methods for the formation of α-chloroesters and their derivatives. These strategies often employ transition-metal catalysis to achieve high levels of control over reactivity and stereochemistry.
Cross-Coupling Reactions for α-Chloroester Synthesis
Cross-coupling reactions represent a powerful tool for the construction of carbon-carbon bonds. In the context of α-chloroester synthesis, these methods typically involve the coupling of an α-chloroester with an organometallic reagent in the presence of a transition metal catalyst.
Recent advancements have focused on enantioselective cross-coupling reactions, which are crucial for the synthesis of chiral molecules. kyoto-u.ac.jp For instance, iron-catalyzed enantioselective cross-coupling reactions of α-chloroesters with aryl Grignard reagents have been reported. kyoto-u.ac.jpacs.org These reactions, utilizing a chiral bisphosphine ligand, can produce α-arylalkanoates in high yields and with synthetically useful enantioselectivities. kyoto-u.ac.jp The resulting products can be further converted to optically enriched α-arylalkanoic acids. kyoto-u.ac.jpacs.org
Nickel-catalyzed cross-coupling reactions have also proven effective. researchgate.net Nickel complexes, particularly with bidentate ligands, can promote cross-coupling under milder conditions, offering excellent yields and enantioselectivity. longdom.org The combination of nickel catalysis with an organic photoredox system using a reductant like Hantzsch ester has been shown to form a diverse array of valuable α-aryl esters with high enantioselectivities (up to 94%) and good yields (up to 88%). nsf.gov This approach avoids the use of stoichiometric metal reductants, which can complicate product purification and waste disposal. nsf.gov
The following table summarizes key findings in iron- and nickel-catalyzed cross-coupling reactions for the synthesis of α-arylesters from α-chloroesters.
| Catalyst System | Coupling Partners | Key Features | Yield | Enantiomeric Excess (ee) |
| Fe(acac)₃ / (R,R)-BenzP* | Racemic α-chloroalkanoates & Aryl Grignard reagents | Enantioconvergent arylation | Up to 91% | Up to 85:15 er |
| Ni catalyst / Chiral BiOX ligand | α-chloroesters & (Hetero)aryl iodides | Mild conditions, broad functional group tolerance | Good | Good |
| Ni / Photoredox (Hantzsch ester) | Racemic α-chloro esters & Aryl iodides | Avoids stoichiometric metal reductants | Up to 88% | Up to 94% |
Reductive Cross-Coupling Methodologies
Reductive cross-coupling reactions are a subset of cross-coupling reactions where two different electrophiles are coupled in the presence of a stoichiometric reductant. nsf.gov This approach is advantageous as it obviates the need for pre-formed, often sensitive, organometallic reagents. nih.govchemrxiv.org
Nickel-catalyzed asymmetric reductive cross-coupling of α-chloroesters with (hetero)aryl iodides has been successfully developed. nih.govrsc.org These reactions, often employing a chiral bis(oxazoline) (BiOX) ligand and manganese metal as the reductant, proceed under mild conditions to afford α-arylesters in good yields and with significant enantioselectivity. nih.govchemrxiv.orgcaltech.edu This methodology is particularly effective for β-branched substrates, providing access to α-aryl carboxylic acid derivatives that are otherwise difficult to synthesize. nih.gov
The mechanism of these reactions can be complex, potentially involving the formation of an alkyl radical intermediate that undergoes subsequent enantioselective arylation. kyoto-u.ac.jpacs.org Control experiments have suggested that the reaction does not proceed through an in situ-generated manganese enolate. nih.gov
The choice of reductant is a critical parameter. While zinc has been used due to its mild reducing properties, manganese is also a common choice. longdom.org The development of systems that utilize organic reductants, as seen in photoredox-catalyzed reactions, represents a significant step towards more sustainable and practical synthetic methods. nsf.gov
Below is a table detailing examples of reductive cross-coupling reactions for the synthesis of α-arylesters.
| Catalyst System | Electrophiles | Reductant | Ligand | Key Features |
| Nickel | α-chloroesters & (Hetero)aryl iodides | Manganese | Chiral BiOX | Good yields and enantioselectivities, effective for β-branched substrates |
| Nickel | α-chloroesters & Aryl iodides | Zinc | Chiral bisphosphine | Asymmetric induction |
| Cobalt | α-chloroesters & Organometallic nucleophiles | Not specified | Chiral ligand | Good enantioselectivity |
Mechanistic Investigations and Reaction Dynamics of Heptyl 2 Chloropropanoate
Nucleophilic Substitution Reactions at the α-Carbon of Chloropropanoates
Nucleophilic substitution at the α-carbon of heptyl 2-chloropropanoate and related esters is a fundamental reaction class. wikipedia.org The reaction involves an electron-rich nucleophile attacking the electrophilic carbon atom bonded to the chlorine, leading to the displacement of the chloride ion, which is a good leaving group. wikipedia.org
These reactions predominantly proceed via the S_N_2 (bimolecular nucleophilic substitution) mechanism. This is because the substrate is a secondary alkyl halide, and the presence of the adjacent ester group can influence the reaction pathway. The S_N_2 mechanism is a single-step process where the nucleophile attacks the carbon atom from the side opposite to the leaving group. libretexts.org This "backside attack" leads to a Walden inversion, or an inversion of stereochemistry at the chiral α-carbon. libretexts.org For instance, if the starting material is the (S)-enantiomer of this compound, the product of an S_N_2 reaction will have the (R)-configuration.
The rate of the S_N_2 reaction is dependent on the concentration of both the substrate and the nucleophile. Steric hindrance around the reaction center can slow down the reaction; however, for this compound, the steric bulk is primarily associated with the heptyl group of the ester, which is relatively removed from the α-carbon, allowing the reaction to proceed.
While the S_N_2 pathway is dominant, under conditions that favor the formation of a carbocation (e.g., with a very poor nucleophile in a polar, protic solvent), an S_N_1 (unimolecular nucleophilic substitution) mechanism could be considered. masterorganicchemistry.com This two-step mechanism involves the departure of the leaving group to form a planar carbocation intermediate, which is then attacked by the nucleophile from either face. masterorganicchemistry.com This would result in a racemic mixture of products (both retention and inversion of stereochemistry). libretexts.org However, for secondary α-chloroesters, the S_N_1 pathway is generally less common than the S_N_2 pathway.
Hydrolysis Mechanisms of this compound and Related Esters
Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol. libretexts.org This reaction can be catalyzed by acid, base, or enzymes, with each pathway having a distinct mechanism. For this compound, hydrolysis yields 2-chloropropanoic acid and heptan-1-ol.
Acid-Catalyzed Hydrolysis Pathways
Acid-catalyzed hydrolysis of esters is a reversible process. dalalinstitute.com The reaction is typically carried out by heating the ester in the presence of a large excess of water and a strong acid catalyst, such as sulfuric acid. libretexts.org The most common mechanism for the acid-catalyzed hydrolysis of an ester like this compound is the A_AC_2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. dalalinstitute.com
The key steps of the A_AC_2 mechanism are:
Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. libretexts.orgpearson.com
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.org
Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the alkoxy (-O-heptyl) oxygen atoms. This converts the alkoxy group into a good leaving group (heptan-1-ol).
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (heptan-1-ol). pearson.com
Deprotonation: The protonated carbonyl group of the resulting carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final carboxylic acid product.
Because the reaction is reversible, it exists in an equilibrium that includes the ester, water, carboxylic acid, and alcohol. libretexts.org
Base-Catalyzed Hydrolysis Mechanisms
Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. libretexts.orgmasterorganicchemistry.com The process is typically carried out with a strong base, such as sodium hydroxide (B78521) (NaOH). The operative mechanism is the B_AC_2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. dalalinstitute.com
The steps for the B_AC_2 mechanism are:
Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen. masterorganicchemistry.com
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the heptoxide anion (CH₃(CH₂)₆O⁻) as the leaving group. masterorganicchemistry.com
Acid-Base Reaction: The expelled heptoxide is a strong base and immediately deprotonates the newly formed 2-chloropropanoic acid. This is a rapid and essentially irreversible acid-base reaction that forms heptan-1-ol and the sodium salt of 2-chloropropanoic acid (sodium 2-chloropropanoate).
This final deprotonation step drives the reaction to completion, as the resulting carboxylate anion is resonance-stabilized and no longer electrophilic enough to be attacked by an alcohol. chemistrysteps.com An acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid. masterorganicchemistry.com
Enzymatic Hydrolysis Kinetics and Active Site Interactions
Enzymes, particularly haloalkane dehalogenases and haloacid dehalogenases, can catalyze the hydrolysis of halogenated compounds like this compound. wikipedia.orgasm.org These enzymes offer high specificity and can operate under mild conditions. The hydrolysis of the C-Cl bond is a key focus of these enzymes.
The catalytic mechanism of a haloalkane dehalogenase typically involves a catalytic triad (B1167595) in its active site, often composed of aspartate, histidine, and another residue. wikipedia.org The reaction proceeds through a covalent intermediate. nih.gov
A general mechanism is as follows:
Nucleophilic Attack: A nucleophilic residue in the enzyme's active site, typically an aspartate, attacks the α-carbon, displacing the chloride ion and forming a covalent ester linkage between the substrate and the enzyme. wikipedia.org
Hydrolysis: A water molecule, activated by a basic residue like histidine, acts as a nucleophile and hydrolyzes the enzyme-substrate ester intermediate. This regenerates the free enzyme and releases the alcohol product (in this case, 2-hydroxypropanoate, assuming the ester linkage to the heptyl group was previously cleaved by an esterase or the dehalogenase has esterase activity). wikipedia.org
Kinetic studies of dehalogenases show that the rate-determining step can be the cleavage of the carbon-halogen bond or the release of the halide ion from the active site. nih.gov For example, in the conversion of 1,2-dichloroethane (B1671644) and 1,2-dibromoethane (B42909) by haloalkane dehalogenase, the release of the charged halide ion from the enzyme's buried active site was found to be rate-limiting. nih.gov This explains why brominated substrates, despite having a weaker C-Br bond that cleaves faster, often have similar k_cat values to their chlorinated analogs but lower K_M values. nih.gov
| Substrate | k_cat (s⁻¹) | K_M (mM) | k_cat/K_M (s⁻¹mM⁻¹) | Reference |
|---|---|---|---|---|
| 1,2-dichloroethane | 3.0 | 1.1 | 2.7 | nih.gov |
| 1,2-dibromoethane | 3.6 | 0.03 | 120 | nih.gov |
| 1-chlorobutane | 5.0 | 1.0 | 5.0 | nih.gov |
| 1-bromobutane | 5.0 | 0.1 | 50 | nih.gov |
Data is for haloalkane dehalogenase from Xanthobacter autotrophicus GJ10 and illustrates general trends. Specific data for this compound is not available, but similar trends related to the halogen and alkyl chain length would be expected.
Mechanistic Studies of Cross-Coupling Reactions Involving α-Chloroesters
Transition-metal catalysis, particularly with nickel, has enabled powerful cross-coupling reactions that form new carbon-carbon bonds using α-chloroesters as electrophiles. nih.gov These reductive cross-coupling reactions typically pair two different electrophiles in the presence of a stoichiometric reductant. snnu.edu.cn
Catalytic Cycles and Intermediate Species in Nickel-Catalyzed Processes
The nickel-catalyzed reductive cross-coupling of an α-chloroester like this compound with an aryl halide involves a complex catalytic cycle with several nickel oxidation states (Ni(0), Ni(I), Ni(II), and Ni(III)). While the exact mechanism can vary with substrates, ligands, and conditions, two primary mechanistic hypotheses are often considered: a sequential reduction mechanism and a radical chain mechanism. nih.gov
Sequential Reduction Mechanism:
Oxidative Addition: A Ni(0) complex, generated in situ by the reduction of a Ni(II) precatalyst (e.g., NiBr₂·diglyme) by a reductant like Mn⁰, undergoes oxidative addition with the more reactive electrophile, typically the aryl iodide. This forms an organonickel(II) species, L·NiII(Ar)(I). nih.gov
Reduction: The Ni(II) intermediate is reduced by Mn⁰ to a Ni(I) species, L·NiI(Ar). nih.gov
Second Oxidative Addition/Radical Capture: The L·NiI(Ar) complex reacts with the α-chloroester. This can occur via an outer-sphere single-electron transfer (SET) to generate an alkyl radical (from the α-chloroester) and a L·NiII(Ar)(Cl) complex. These two species then combine.
Reductive Elimination: The resulting Ni(III) intermediate, L·NiIII(Ar)(Alkyl)(Cl), undergoes reductive elimination to form the C(sp²)-C(sp³) bond of the final product (heptyl 2-arylpropanoate) and a Ni(I) halide complex. nih.gov
Catalyst Regeneration: The Ni(I) complex is reduced back to the active Ni(0) species to complete the catalytic cycle. nih.gov
Radical Chain Mechanism: An alternative pathway involves a radical chain process where the initial oxidative addition of the aryl halide to Ni(0) forms a Ni(II) species. This species may not be directly involved in activating the α-chloroester. Instead, a radical chain is initiated, and the propagation involves radical intermediates.
The choice of ligand is critical for achieving high yield and enantioselectivity. Chiral bis(oxazoline) (BiOX) ligands, such as the 4-heptylBiOX (L5), have proven effective in these reactions. nih.govsnnu.edu.cn Additives like NaBF₄ are also often essential for product formation. nih.gov
| α-Chloroester | Aryl Iodide | Ligand | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Phenyl 2-chloropropanoate | Pyridyl iodide | (R,R)-i-Pr-BiOX | 80 | 85 | rsc.org |
| Phenyl 2-chlorobutanoate | Pyridyl iodide | (R,R)-i-Pr-BiOX | 80 | 88 | rsc.org |
| Phenyl 2-chloro-3-methylbutanoate | Pyridyl iodide | (R,R)-i-Pr-BiOX | 72 | 96 | rsc.org |
| Phenyl 2-chloropropanoate | 3-Iodoquinoline | (R,R)-4-HeptylBiOX | 82 | 86 | nih.gov |
The data illustrates the influence of the substrate's steric bulk and the ligand structure on the reaction's efficiency and stereochemical outcome. An increase in the steric bulk of the α-substituent on the ester generally leads to higher enantioselectivity. rsc.org
Role of Reductants and Additives in Reaction Efficiency
In the synthesis of α-arylesters from α-chloroesters like this compound, the choice of reductant and additives is critical for achieving high reaction efficiency and yield. researchgate.netrsc.org Metallic reductants are commonly employed in cross-electrophile coupling (XEC) reactions to turn over the catalyst, with manganese (Mn⁰) and zinc (Zn⁰) being the most studied. acs.org
Manganese (Mn⁰) has been effectively used as a chemical reductant in nickel-catalyzed cross-coupling reactions of α-chloroesters with aryl halides. researchgate.netnih.gov It is often preferred over other reductants like zinc (Zn⁰) or the soluble organic reductant tetrakis(dimethylamino)ethylene (B1198057) (TDAE) for its effectiveness in promoting high yields. nih.gov The use of elemental manganese is a key component in enantioconvergent reductive cross-coupling reactions, contributing to high yields and enantioselectivity. researchgate.net However, the heterogeneous nature of metallic reductants can present challenges, particularly in industrial-scale applications, which has spurred research into alternative reduction methods. acs.org
Additives play a crucial role in activating the reductants or participating directly in the catalytic cycle. In nickel-catalyzed asymmetric reductive cross-coupling of α-chloroesters, the addition of sodium tetrafluoroborate (B81430) (NaBF₄) was found to be essential for product formation. rsc.orgnih.gov Silane reagents, such as trimethylsilyl (B98337) chloride (TMSCl), can serve as activators for metal powder reductants by stripping the passivating oxide layer from their surfaces. acs.orgacs.org In some systems, the combination of TMSCl and a specific solvent like 1,4-dioxane (B91453) has proven effective for improving reaction outcomes. acs.org Organic additives, including various pyridines and tetralkylammonium halides like tetrabutylammonium (B224687) iodide (TBAI), can also influence the reaction, with halides playing a similar role to inorganic halide additives. acs.org
The table below summarizes the effects of various reductants and additives on the efficiency of reactions involving α-chloroesters.
Table 1: Effect of Reductants and Additives on α-Chloroester Reactions
| Component | Type | Specific Example(s) | Role in Reaction | Observed Effect | Citation(s) |
|---|---|---|---|---|---|
| Reductant | Metallic | Manganese (Mn⁰) | Stoichiometric chemical reductant to turn over the Ni catalyst. | Enables high yields and enantioselectivity in Ni-catalyzed cross-couplings. More effective than Zn⁰ or TDAE in certain systems. | researchgate.netrsc.orgnih.gov |
| Reductant | Metallic | Zinc (Zn⁰) | Stoichiometric chemical reductant. | Generally less effective than Mn⁰ for achieving high yields in specific Ni-catalyzed α-chloroester couplings. | acs.orgnih.gov |
| Reductant | Homogeneous Organic | Tetrakis(dimethylamino)ethylene (TDAE) | Soluble reductant, well-suited for mechanistic studies. | Less effective than Mn⁰ in certain preparative applications. | acs.orgnih.gov |
| Additive | Inorganic Salt | Sodium Tetrafluoroborate (NaBF₄) | Critical for product formation in certain Ni-catalyzed systems. | Essential for the formation of the α-arylester product. | rsc.orgnih.gov |
| Additive | Silane Reagent | Trimethylsilyl Chloride (TMSCl) | Activates metallic reductants by removing the surface oxide layer. | Improves reaction yield and enantioselectivity, particularly with specific ligands and solvents. | acs.orgacs.org |
Computational Chemistry and Theoretical Studies on α-Chloroesters
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reaction pathways of α-chloroesters. acs.orgnrel.gov These computational methods allow for the detailed modeling of reaction mechanisms, providing insights into the energetics of reactants, transition states, and products. solubilityofthings.com By calculating potential energy surfaces, researchers can identify the most favorable reaction pathways. solubilityofthings.com
For iron-catalyzed cross-coupling reactions of α-chloroalkanoates, DFT studies have been used to rationalize the reaction mechanism, which consists of key steps such as C-Cl bond activation, transmetalation, C-Fe bond formation, and C-C bond formation via reductive elimination. acs.org Calculations can identify the active intermediates, such as an Fe(I) complex, which initiates the C-Cl activation. acs.org The use of methods like the Artificial Force-Induced Reaction (AFIR) can help explore potential reaction pathways automatically, leading to the discovery of plausible mechanisms. acs.orgnih.gov
The reactivity and stereoselectivity of reactions involving 2-chloropropionate esters are heavily influenced by their conformational preferences. Computational chemistry provides powerful methods to investigate these conformations and the energy landscapes associated with them.
Studies on related molecules like 2-chloropropionic acid and its ethyl ester have utilized spectroscopic methods combined with molecular orbital and DFT calculations to understand their conformational properties. chemchart.comacs.org These analyses reveal the existence of multiple stable conformers that arise from rotation around the central carbon-carbon bonds. For instance, 2-chloropropionic acid exists as two primary conformers: a lower-energy trans (Z) form and a higher-energy cis (E) form. acs.org
Computational investigations using DFT can elucidate the energy barriers for interconversion between these conformers, which are typically in the range of 2-5 kcal/mol. The global minimum energy conformation often corresponds to an extended arrangement that maximizes the separation between bulky substituents, such as the chlorine atom and the ester group. This type of analysis is crucial for understanding how the substrate presents itself to the catalyst in asymmetric reactions, which directly impacts the stereochemical outcome.
In asymmetric catalysis, achieving high enantioselectivity depends on the precise interactions between the chiral catalyst and the substrate. Computational modeling has become a key strategy for understanding and predicting these interactions in reactions involving α-chloroesters. rsc.orgchemrxiv.org
For the nickel-catalyzed asymmetric reductive cross-coupling of α-chloroesters, chiral ligands such as the bis(oxazoline) (BiOX) family are employed to control the stereochemistry of the product. rsc.orgrsc.org A key finding is that enantioselectivity often improves with increasing steric bulk of the substituent on the α-carbon of the ester. nih.govresearchgate.net This suggests a synergistic steric interaction between the ligand and the substrate is at play. rsc.orgchemrxiv.org
To quantify this relationship, multivariate linear regression (MLR) models have been developed. rsc.orgrsc.org This approach uses computationally derived molecular features of both the ligand and the substrate to build a statistical model that correlates these features with the experimentally observed enantioselectivity. rsc.org The process involves:
Performing a conformational search for a matrix of different ligands and α-chloroester substrates. rsc.org
Optimizing the geometry of each conformer using DFT calculations (e.g., at the M06-2x/def2-TZVP level of theory). rsc.orgresearchgate.net
Calculating various molecular descriptors (e.g., steric parameters like minimum width and length) for each optimized structure. rsc.org
Using a linear regression algorithm to build a model that links these descriptors to the natural logarithm of the enantiomeric ratio (ln(er)). rsc.org
These models have successfully shown that a steric match between the catalyst and substrate is responsible for high selectivity. rsc.org For example, a model revealed a clear correlation between the enantioselectivity and the Boltzmann-weighted minimum width of the ligand and the Boltzmann-weighted length of the substrate. rsc.org Such models not only provide a deeper understanding of the origins of enantioselectivity but also serve as a predictive tool for selecting the optimal ligand for a new substrate, thereby accelerating reaction development. rsc.orgnih.gov
Table 2: Correlation of Ligand/Substrate Sterics with Enantioselectivity in Ni-Catalyzed Couplings
| Ligand Type | Ligand Feature | Substrate | Substrate Feature | Observed Enantioselectivity Trend | Citation(s) |
|---|---|---|---|---|---|
| Chiral BiOX | Increasing alkyl chain length/steric bulk (e.g., 4-heptyl-BiOX). | α-Chloroester | Increasing size of the α-substituent (e.g., methyl to isopropyl). | Higher enantioselectivity is observed with larger α-substituents, indicating a synergistic steric interaction. | acs.orgrsc.orgchemrxiv.orgresearchgate.net |
| Chiral BiOX | Boltzmann-weighted minimum width (B1). | α-Chloroester | Boltzmann-weighted length (L) down the C-CO axis. | MLR models show a strong correlation (R² = 0.86) where larger ligand width and substrate length lead to higher enantioselectivity. | rsc.org |
Applications of Heptyl 2 Chloropropanoate in Specialized Chemical Domains
Utilization in Polymer Chemistry
The presence of a reactive carbon-chlorine bond alpha to a carbonyl group makes alkyl 2-chloropropanoates, including the heptyl variant, valuable tools in the synthesis of well-defined polymers.
Heptyl 2-chloropropanoate is suitable for use as an initiator in controlled radical polymerization (CRP) techniques, most notably Atom Transfer Radical Polymerization (ATRP). tcichemicals.com ATRP allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and controlled architectures. acs.orgresearchgate.net
The general mechanism of ATRP involves the reversible activation of a dormant species (the alkyl halide initiator) by a transition metal complex (catalyst), typically copper-based, to generate a propagating radical. acs.org The key to controlled polymerization is maintaining a low concentration of active radicals at any given time, which is achieved through a rapid equilibrium between the active and dormant species. tcichemicals.comresearchgate.net
Alkyl halides with activating substituents on the α-carbon, such as the ester group in this compound, are effective initiators. acs.org The process is initiated by the abstraction of the chlorine atom from the initiator by the catalyst (e.g., Cu(I)Br complexed with a ligand), which forms a radical that can then react with monomer units. Studies using ethyl 2-chloropropionate have demonstrated its efficacy as an ATRP initiator for various monomers, including methacrylates and acrylamides. sigmaaldrich.com The choice of halogen (chlorine vs. bromine) affects the polymerization kinetics, with the chloro-initiator often leading to lower polydispersities under certain conditions due to halogen exchange dynamics. acs.orgethz.ch
Table 1: Representative Components of an ATRP System Using an Alkyl 2-chloropropanoate Initiator
| Component | Example | Function |
|---|---|---|
| Monomer | Styrene, Methyl methacrylate (B99206) (MMA), N-isopropylacrylamide | The basic repeating unit of the polymer. acs.orgsigmaaldrich.com |
| Initiator | This compound, Ethyl 2-chloropropionate | Provides the initial radical and determines one end-group of the polymer chain. acs.orgsigmaaldrich.com |
| Catalyst | Copper(I) bromide (CuBr), Copper(I) chloride (CuCl) | Mediates the reversible activation/deactivation of the polymer chain. acs.orgresearchgate.net |
| Ligand | 4,4'-Di-(5-nonyl)-2,2'-bipyridine (dNbpy) | Solubilizes the metal salt and tunes the catalyst's reactivity. cmu.edu |
| Solvent | Toluene, Diphenyl ether | Provides a medium for the reaction. |
The controlled nature of ATRP, initiated by compounds like this compound, is fundamental to the synthesis of polymers with complex macromolecular architectures, such as block copolymers and star-shaped polymers. tcichemicals.com While this compound is a monofunctional initiator, leading to the formation of a single polymer arm, these arms can be used to build more complex structures.
In an "arm-first" approach, linear polymer chains (arms) are first synthesized using a monofunctional initiator like this compound. These arms are then reacted with a cross-linking agent to form a star-shaped polymer with a central core. rsc.org Alternatively, ATRP can be used in a "core-first" approach where a multifunctional initiator, containing multiple initiating sites, is used to simultaneously grow several polymer arms from a central point. iarjset.com The principles of controlled radical polymerization ensure that all arms grow at a similar rate, leading to well-defined star architectures. mdpi.com The heptyl group from the initiator would be located at the distal end of the polymer arms, allowing for the tailoring of the polymer's surface properties, for instance, by increasing its hydrophobicity.
Application as Initiators in Controlled Radical Polymerization (e.g., Atom Transfer Radical Polymerization - ATRP)
Role as Intermediates in Advanced Organic Synthesis
The reactivity of the chloro-ester functionality makes this compound a versatile intermediate for creating a variety of other organic molecules.
This compound possesses a chiral center at the second carbon of the propanoate chain. This feature allows it to serve as a precursor for enantiomerically pure building blocks, which are crucial in the synthesis of pharmaceuticals and other biologically active compounds. unipd.it
A common strategy to obtain these chiral molecules is through dynamic kinetic resolution, often employing enzymes like lipases. researchgate.net For example, lipase-catalyzed hydrolysis can selectively act on one enantiomer of a racemic mixture of an alkyl 2-chloropropanoate. researchgate.netresearchgate.net This process can yield an enantiomerically enriched alcohol (from the heptyl group) and the corresponding chiral 2-chloropropanoic acid, or vice-versa, depending on the reaction conditions and enzyme selectivity. acs.org These optically active products are valuable intermediates for constructing more complex chiral molecules. google.com
The chlorine atom in this compound is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. solubilityofthings.comcymitquimica.com This reactivity allows for the synthesis of a wide array of new esters and other carboxylic acid derivatives.
By reacting this compound with various nucleophiles, the chlorine atom can be displaced to form new carbon-heteroatom bonds. For instance, reaction with N- and S-nucleophiles can produce novel heterocyclic compounds. researchgate.net It can also participate in reactions like the Vicarious Nucleophilic Substitution (VNS) of nitroarenes to form derivatives bearing an α-aryl quaternary center. acs.org Furthermore, reaction with different alcohols under transesterification conditions or with carboxylate salts can lead to the formation of a diverse library of esters, each with potentially unique properties conferred by the newly introduced functional group.
Precursors for Chiral Building Blocks in Complex Molecule Synthesis
Exploration in Materials Science
In materials science, the utility of this compound is primarily linked to its role in polymer synthesis. By serving as an initiator for controlled radical polymerization, it becomes a key component in the creation of advanced polymeric materials with tailored properties. tcichemicals.comcmu.edu
The incorporation of the this compound molecule at the terminus of a polymer chain introduces the long, hydrophobic heptyl group. This end-group can significantly influence the macroscopic properties of the final material. For example, it can affect the polymer's solubility, thermal properties such as the glass transition temperature (Tg), and self-assembly behavior in solution. In the context of block copolymers, the heptyl group can be used to tune the hydrophobic-lipophilic balance, which is critical for the formation of specific morphologies like micelles or vesicles. The ability to precisely place this functional group at the end of a polymer chain allows material scientists to design polymers for specific applications, ranging from coatings and adhesives to drug delivery vehicles.
Advanced Analytical and Characterization Techniques for Heptyl 2 Chloropropanoate
Chromatographic Separation and Analysis
Chromatography is a fundamental technique for separating and analyzing the components of a mixture. etamu.edu In the context of Heptyl 2-chloropropanoate, various chromatographic methods are employed to address specific analytical challenges.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edunist.gov This method is instrumental in assessing the purity of this compound and identifying any impurities or related components in a sample. nist.gov
In a typical GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. etamu.edu The components of the sample are then separated as they travel through a capillary column containing a stationary phase. shimadzu.com The separation is based on the differential partitioning of the analytes between the mobile phase (an inert carrier gas) and the stationary phase. shimadzu.com Compounds with higher volatility and weaker interactions with the stationary phase elute from the column faster. shimadzu.com
As the separated components exit the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). etamu.edu The resulting mass spectrum provides a molecular fingerprint of each component, allowing for its identification. etamu.edu The total ion chromatogram (TIC) plots the total ion intensity as a function of retention time, with each peak representing a different compound. nist.gov
For the analysis of this compound, GC-MS can effectively separate it from starting materials, byproducts, or degradation products. The mass spectrum of this compound will exhibit a characteristic fragmentation pattern that can be used for its unambiguous identification. Principal Component Analysis (PCA) can be applied to the GC-MS data to discern variations in the chemical profiles of different samples. researchgate.netnih.gov
Table 1: Illustrative GC-MS Parameters for Volatile Organic Compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Injector Temperature | 270 °C | mdpi.com |
| Injection Mode | Splitless | mdpi.com |
| Column Type | DB-5 fused-silica open tubular column | epa.gov |
| Carrier Gas | Helium | epa.gov |
| Temperature Program | Initial 150°C, hold 0.5 min; ramp 5°C/min to 220°C; ramp 3°C/min to 275°C, hold 13 min | epa.gov |
| Detector | Mass Spectrometer | etamu.edu |
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of various compounds. openaccessjournals.comresearchgate.net For the quantitative analysis of this compound, HPLC offers high precision and sensitivity. nih.gov
In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. researchgate.net The separation is based on the differential interactions of the analyte with the stationary and mobile phases. By using a suitable detector, such as a UV detector, the amount of the compound eluting from the column can be measured. openaccessjournals.com
For quantitative analysis, a calibration curve is typically constructed by running a series of standards of known concentrations. scispace.com The peak area or peak height of the analyte in the sample is then compared to the calibration curve to determine its concentration. scispace.com HPLC methods are crucial for quality control in various industries, including pharmaceuticals and agrochemicals, ensuring that products meet the required specifications. openaccessjournals.com
Table 2: Key Components and Considerations for HPLC Quantitative Analysis
| Component/Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Typically a packed column, such as a C18 reversed-phase column. | researchgate.netnih.gov |
| Mobile Phase | A solvent or mixture of solvents that carries the analyte through the column. | researchgate.net |
| Detector | Measures the analyte as it elutes from the column (e.g., UV-Vis, Mass Spectrometer). | openaccessjournals.com |
| Calibration | A set of standards of known concentration is used to create a calibration curve for quantification. | scispace.com |
This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. As enantiomers often exhibit different biological activities, it is crucial to separate and quantify them. mdpi.com Chiral chromatography is the primary technique used for this purpose. uni-muenchen.de
Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to their separation. uni-muenchen.de Cyclodextrin-based CSPs are particularly effective for the separation of a wide range of enantiomers, including esters like this compound. mdpi.comgcms.cz Cyclodextrins are cyclic oligosaccharides that have a chiral cavity. Enantiomers can form temporary inclusion complexes with the cyclodextrin, and the stability of these complexes differs between the two enantiomers, resulting in different retention times. mdpi.com
Both Chiral Gas Chromatography (Chiral GC) and Chiral High-Performance Liquid Chromatography (Chiral HPLC) can be used for enantiomeric excess determination. In Chiral GC, derivatized cyclodextrins are often used as the stationary phase in capillary columns. researchgate.netresearchgate.net In Chiral HPLC, cyclodextrins can be bonded to a solid support or used as a mobile phase additive. nih.gov The choice between Chiral GC and Chiral HPLC depends on the volatility and thermal stability of the analyte.
The enantiomeric excess (ee) is a measure of the purity of an enantiomer and is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Table 3: Examples of Chiral Stationary Phases for Enantiomer Separation
| Stationary Phase Type | Example | Application | Reference |
|---|---|---|---|
| Cyclodextrin-based (GC) | Octakis(3-O-butanoyl-2,6-di-O-n-pentyl)-γ-cyclodextrin | Separation of volatile enantiomers. | researchgate.net |
| Cyclodextrin-based (GC) | 2,6-di-O-pentyl-3-O-trifluoroacetyl γ-cyclodextrin | Broadly useful for resolving various enantiomers. | researchgate.net |
| Cyclodextrin-based (HPLC) | β-cyclodextrin bonded to a silica (B1680970) matrix | Chiral resolution under reversed-phase conditions. | mdpi.com |
For applications requiring pure enantiomers of this compound, preparative gas chromatography (pGC) can be employed for their separation on a larger scale. oup.com Unlike analytical GC, which focuses on detection and quantification, pGC is designed to isolate and collect purified fractions of the separated components. oup.com
Preparative GC systems utilize larger diameter columns with a higher loading capacity to handle larger sample volumes. oup.com The separated enantiomers are directed to a collection system at the column outlet. The efficiency of the separation is critical to obtain high enantiomeric purity. The use of highly selective chiral stationary phases, such as those based on cyclodextrins, is essential for achieving baseline separation of the enantiomers. researchgate.netoup.com This technique is particularly valuable for obtaining pure enantiomers for further studies, such as determining their specific biological activities. up.pt
Chiral Chromatography for Enantiomeric Excess Determination (e.g., Chiral GC, Chiral HPLC with Cyclodextrin Stationary Phases)
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure of a compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. weebly.comconductscience.com NMR provides detailed information about the carbon-hydrogen framework of a molecule. slideshare.net
In ¹H NMR spectroscopy, the chemical shift of each proton signal indicates its electronic environment. libretexts.org The integration of the signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons. libretexts.org For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the heptyl group and the chloropropanoate moiety.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. libretexts.org
By analyzing the chemical shifts, integration, and coupling patterns in both ¹H and ¹³C NMR spectra, the complete chemical structure of this compound can be confirmed.
Table 4: Expected ¹H NMR Signals for this compound
| Proton Group | Approximate Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| CH₃ (heptyl) | ~0.9 | Triplet | 3H |
| (CH₂)₅ (heptyl) | ~1.3-1.4 | Multiplet | 10H |
| OCH₂ (heptyl) | ~4.2 | Triplet | 2H |
| CH₃ (propanoate) | ~1.7 | Doublet | 3H |
| CHCl (propanoate) | ~4.4 | Quartet | 1H |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the FTIR spectrum is characterized by specific absorption bands that confirm its ester structure. Esters are known to exhibit three particularly intense peaks: two C-O stretching bands and one C=O stretching band. spectroscopyonline.com
The primary identifying feature in the spectrum of an ester is the strong carbonyl (C=O) stretching vibration, which typically appears in the region of 1800 to 1600 cm⁻¹. spectroscopyonline.com For saturated aliphatic esters like this compound, this peak is expected around 1750-1735 cm⁻¹. Another key feature is the presence of two distinct C-O stretching bands between 1300 and 1000 cm⁻¹. spectroscopyonline.com The presence of a halogen, in this case, chlorine, on the α-carbon (the carbon adjacent to the carbonyl group) can slightly influence the position of these peaks. Additionally, a C-Cl stretching vibration would be expected, though it may be in the fingerprint region where many other signals overlap.
Analysis of similar compounds, such as other 2-chloropropionate esters, confirms these expectations. researchgate.net For instance, the analysis of related structures shows characteristic C=O stretching and C-O stretching vibrations typical of the ester group. spectroscopyonline.com The hydroxyl (-OH) stretching band from the precursor alcohol (Heptanol) and the broad O-H stretch from the carboxylic acid precursor (2-chloropropanoic acid) would be absent in the spectrum of the purified final product, confirming the completion of the esterification reaction. princeton.edu
Table 1: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | Stretch | 1750 - 1735 | Strong |
| C-O (Ester) | Asymmetric Stretch | ~1200 | Strong |
| C-O (Ester) | Symmetric Stretch | ~1100 | Strong |
| C-Cl | Stretch | 800 - 600 | Medium-Weak |
| C-H (Alkyl) | Stretch | 2960 - 2850 | Medium-Strong |
This table is generated based on typical values for ester functional groups and may be subject to minor variations for the specific compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to electronic transitions within the molecule. ijnrd.org The utility of this technique is primarily for molecules containing chromophores, which are typically systems of conjugated double bonds or aromatic rings. bspublications.net
This compound, as a saturated aliphatic ester, lacks an extensive system of conjugated π-electrons. Its structure consists of single bonds and an isolated carbonyl group. The carbonyl group (C=O) does have a weak n → π* (n-to-pi-star) electronic transition, but this typically occurs in the UV region around 200-220 nm, which is often near the cutoff wavelength for many common solvents. bspublications.net Therefore, UV-Vis spectroscopy is generally not the primary method for structural identification or quantitative analysis of this specific compound, as it does not produce a distinctive spectrum in the conventional UV-Vis range (200-800 nm). libretexts.orgmhlw.go.jp Its main application would be to detect impurities if those impurities contain strong chromophores that absorb in this region. ijnrd.orgbspublications.net
In-situ Reaction Monitoring Techniques
In-situ, or real-time, reaction monitoring has become an indispensable part of modern chemical process development, offering insights into reaction kinetics, pathways, and endpoint determination without the need for manual sampling. spectroscopyonline.com
Online Near-Infrared (NIR) Spectroscopy for Process Control
Online Near-Infrared (NIR) spectroscopy is a process analytical technology (PAT) that enables non-invasive, real-time monitoring of chemical reactions. researchgate.net This technique is particularly well-suited for monitoring the synthesis of esters like this compound. nih.gov During the esterification reaction, an NIR probe can be inserted directly into the reactor to continuously collect spectra. scielo.org.co
The NIR region of the electromagnetic spectrum contains information about the overtone and combination bands of fundamental molecular vibrations, such as C-H, N-H, and O-H bonds. felixinstruments.com In the synthesis of this compound from heptanol (B41253) and 2-chloropropanoic acid, NIR spectroscopy can monitor the process by tracking the concentration changes of reactants and products. d-nb.info Specifically, it can follow the decrease in the O-H band of the alcohol and carboxylic acid and the simultaneous increase in bands corresponding to the formation of the ester product. scielo.org.conih.gov
By applying chemometric models, such as Partial Least Squares (PLS) regression, the spectral data can be correlated with the concentrations of the individual components, providing real-time quantitative analysis. d-nb.info This approach has been successfully used to monitor the synthesis of similar compounds like ethyl 2-chloropropionate, where online NIR analysis accurately predicted product concentrations, matching results from offline gas chromatography. nih.gov This allows for precise control over reaction conditions and determination of the reaction endpoint, leading to improved efficiency and product consistency. d-nb.info
Table 2: Application of Online NIR in Monitoring Esterification
| Parameter Monitored | Reactant/Product | Spectroscopic Feature | Purpose |
| Concentration Decrease | Heptanol | O-H stretch overtone | Tracking reactant consumption |
| Concentration Decrease | 2-chloropropanoic acid | O-H stretch overtone | Tracking reactant consumption |
| Concentration Increase | This compound | C-H and C=O overtones/combinations | Tracking product formation |
| Concentration Increase | Water (by-product) | O-H stretch overtone | Tracking reaction progress |
Focused Beam Reflectance Measurement (FBRM) for Particle Monitoring in Heterogeneous Reactions
Focused Beam Reflectance Measurement (FBRM) is an in-situ particle engineering tool that tracks changes in particle size and count in real-time. acs.org It works by scanning a focused laser beam in a circular path within a suspension or emulsion, measuring the chord lengths of the particles it intersects. researchgate.net While FBRM is most commonly associated with crystallization processes, it is also highly valuable for monitoring heterogeneous reactions where a solid phase is present. nih.govrsc.org
In the synthesis of this compound, FBRM could be applied if the reaction involves a solid catalyst, such as an ion-exchange resin, which is a common method for ester synthesis. felixinstruments.com In this scenario, FBRM could monitor the catalyst particle size distribution throughout the reaction. This is important because catalyst attrition (breaking down into smaller particles) can affect reaction rates, product purity, and downstream filtration processes. nih.gov
Alternatively, if the reaction is conducted under conditions where the product, this compound, has limited solubility and crystallizes out of the reaction medium, FBRM would be an excellent tool for monitoring the onset of nucleation and subsequent crystal growth. nih.govresearchgate.net This provides critical information for controlling the crystal size distribution of the final product. rsc.org Studies on various systems have shown that FBRM can effectively monitor changes in particle count and size, providing insights into processes like nucleation, growth, and agglomeration. acs.orgnih.gov
Table 3: Potential FBRM Applications in this compound Synthesis
| Synthesis Scenario | Monitored Phase | Key Parameters Tracked | Process Insight |
| Heterogeneous Catalysis | Solid Catalyst (e.g., Resin) | Chord Length Distribution, Total Particle Counts | Catalyst attrition, suspension homogeneity |
| Product Crystallization | This compound Crystals | Chord Length Distribution, Total Particle Counts | Nucleation onset, crystal growth rate, agglomeration |
Industrial Process Development and Environmental Considerations in Heptyl 2 Chloropropanoate Production
Process Optimization and Efficiency Enhancement
Process optimization is fundamental to improving the yield, purity, and economic feasibility of Heptyl 2-chloropropanoate production. Key areas of focus include the fine-tuning of reaction parameters and the implementation of modern reactor technologies.
The synthesis of α-chloroesters like this compound can be achieved through various routes, with reaction conditions being critical determinants of success. A common method involves the chlorination of a corresponding hydroxy ester, such as heptyl lactate (B86563), using a chlorinating agent. The choice of catalyst, solvent, and temperature significantly influences reaction rate, yield, and selectivity. google.comenvironmentclearance.nic.in
Catalytic systems for esterification and related transformations are diverse. Traditional methods may employ acid catalysts like sulfuric acid at elevated temperatures (80–110°C) in non-polar solvents such as toluene, which aids in the removal of water by-product through azeotropic distillation. Alternatively, biocatalysts, including lipases and whole-cell systems like Yarrowia lipolytica yeast, offer a greener approach, often operating under milder temperatures (30–50°C). mdpi.com For the chlorination step, reagents like thionyl chloride or phosgene (B1210022) are used, frequently in the presence of a base like pyridine (B92270) which also acts as a catalyst. google.comenvironmentclearance.nic.ingoogle.com The reaction temperature for these chlorinations can range from -5°C to 60°C depending on the specific reagents. google.comgoogle.com
Solvents are chosen based on substrate solubility and their role in the reaction mechanism. mdpi.com Dichloromethane, dioxane, and N,N-dimethylformamide are common solvents used in these syntheses. google.comgoogle.com In nickel-catalyzed cross-coupling reactions, which are relevant for producing α-aryl esters (a related class of chiral esters), solvents like tetrahydrofuran (B95107) (THF) are employed alongside specific ligands such as the BiOX family to control reactivity and enantioselectivity. rsc.orgrsc.org
Table 1: Examples of Reaction Conditions in α-Chloroester Synthesis
| Parameter | Condition Examples | Context/Reaction Type | Source(s) |
|---|---|---|---|
| Catalyst | Sulfuric Acid; Lipases; Pyridine; Nickel (NiBr2)/BiOX ligand | Esterification; Enzymatic Esterification; Chlorination; Asymmetric Cross-Coupling | google.comrsc.orgrsc.org |
| Chlorinating Agent | Thionyl chloride; Phosgene; Bis(trichloromethyl) carbonate | Conversion of hydroxy esters to chloroesters | google.comenvironmentclearance.nic.ingoogle.com |
| Solvent | Toluene; Dichloromethane; Dioxane; Tetrahydrofuran (THF); N,N-dimethylformamide | Conventional & Asymmetric Synthesis | google.comgoogle.comrsc.org |
| Temperature | -5°C to 110°C | Varies with method: -5°C to 60°C for chlorination; 30-110°C for esterification | google.comgoogle.com |
| Reductant | Manganese (Mn) powder | Used in reductive cross-coupling reactions to regenerate the active catalyst | rsc.orgrsc.org |
The transition from batch processing to continuous flow reactor systems represents a significant advancement in the scalable synthesis of esters. organic-chemistry.orgorganic-chemistry.org Continuous flow manufacturing offers superior control over reaction parameters such as temperature and mixing, leading to improved consistency and higher yields. The large surface-to-volume ratio in flow reactors enhances heat and mass transfer, which is particularly beneficial for managing exothermic reactions and improving safety. researchgate.net
Studies have demonstrated that continuous flow processes can enable the scalable synthesis of esters and peptides, producing multigram quantities of product efficiently. organic-chemistry.org One innovative approach combines continuous flow with enzymatic catalysis. For instance, a waste-free process for ethyl acetate (B1210297) production was developed using a continuous setup where the biocatalyst was immobilized in a bioreactor. rsc.org By-products were continuously removed using a double pervaporation system, which maintained steady-state concentrations and allowed the reaction to run for extended periods (e.g., 72 hours) without loss of enzyme activity. rsc.org Such systems minimize waste and improve process intensity, making them highly attractive for the industrial production of this compound.
Reaction Condition Optimization (Temperature, Pressure, Solvents, Catalysts)
Challenges in Large-Scale Production of Chiral α-Chloroesters
The large-scale synthesis of chiral α-chloroesters like this compound presents unique challenges, primarily related to maintaining the desired stereochemistry. Many applications require a specific enantiomer, and preserving optical purity throughout the manufacturing process is critical.
A major challenge is the risk of racemization—the conversion of a chiral molecule into an equal mixture of both enantiomers, rendering it optically inactive. This can occur under harsh reaction conditions, particularly when strong bases are used in reactions such as transition metal-catalyzed enolate arylations. rsc.orgchemrxiv.org The α-proton of the ester is susceptible to deprotonation, which can lead to a loss of the stereogenic center's configuration. acs.org Similarly, epimerization, the change in configuration at one of multiple stereocenters, can also occur, shifting the diastereomeric ratio of the product mixture. acs.org
The inherent reactivity of the α-chloroester functional group poses further difficulties. While the electrophilic carbon atom bonded to chlorine is key to its utility in synthesis, this reactivity can be hard to control, especially in cross-coupling reactions, leading to challenges in selectivity. longdom.org Furthermore, the synthetic routes to access the necessary chiral building blocks can be lengthy and complex, hindering broad application. acs.orgresearchgate.net Developing scalable methods that provide high enantiomeric excess under mild conditions remains a significant focus of research. rsc.orgchemrxiv.org Nickel-catalyzed asymmetric reductive cross-coupling has emerged as a promising technique, as it can often proceed under milder conditions than traditional methods, thereby reducing the risk of racemization. rsc.orgchemrxiv.orgnih.gov
Waste Minimization and By-product Management in Synthesis
The synthesis of this compound, like many chemical manufacturing processes, generates waste streams and by-products that require careful management to minimize environmental impact. europa.eu A key strategy for sustainable production is the implementation of effective waste minimization and by-product management protocols.
Common synthesis routes, such as the chlorination of a hydroxypropionate with thionyl chloride, produce gaseous by-products like hydrogen chloride (HCl) and sulfur dioxide (SO2). environmentclearance.nic.in In an industrial setting, these gases are typically directed to scrubbers. HCl gas can be scrubbed with water to produce hydrochloric acid solution, while SO2 is often scrubbed with a caustic solution (e.g., sodium hydroxide) to form a sodium bisulfite solution. environmentclearance.nic.in These resulting aqueous streams must then be managed, which may involve neutralization, treatment in an effluent treatment plant (ETP), or sale to a registered end-user if a market exists. environmentclearance.nic.inenvironmentclearance.nic.in
Other waste streams include spent solvents, residual catalysts, and aqueous layers from washing steps. environmentclearance.nic.inasta.edu.au Best practices for disposal involve segregating waste into appropriate, labeled containers (e.g., non-halogenated organic waste, dilute aqueous waste) for collection by licensed waste disposal contractors. asta.edu.auasta.edu.au To minimize waste at the source, strategies such as solvent recycling and the use of biocatalysts, which can reduce the need for harsh chemicals and simplify product purification, are employed. mdpi.com
Table 2: By-product Management in α-Chloroester Synthesis
| By-product | Source/Reaction Step | Management/Treatment Strategy | Source(s) |
|---|---|---|---|
| Hydrogen Chloride (HCl) gas | Chlorination using thionyl chloride or phosgene | Scrubbing with water to form hydrochloric acid solution | environmentclearance.nic.in |
| Sulfur Dioxide (SO2) gas | Chlorination using thionyl chloride | Scrubbing with caustic (NaOH) solution to form sodium bisulfite solution | environmentclearance.nic.in |
| Aqueous Waste | Washing/extraction steps, scrubbing | Neutralization, primary treatment in ETP, disposal via licensed contractor | environmentclearance.nic.inasta.edu.auasta.edu.au |
| Organic/Solvent Waste | Reaction medium, rinsing of glassware | Collection in labeled containers for disposal, solvent recycling | asta.edu.auasta.edu.au |
| Water (from esterification) | Fischer esterification | Azeotropic distillation; continuous removal via pervaporation | rsc.org |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing heptyl 2-chloropropanoate with high purity?
- Methodological Answer : Synthesis typically involves esterification of 2-chloropropanoic acid with heptanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:
- Reagent Ratios : Optimize molar ratios (e.g., 1:1.2 for acid:alcohol) to minimize unreacted starting materials.
- Temperature Control : Maintain reflux conditions (110–130°C) to drive esterification while avoiding thermal decomposition.
- Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the ester. Validate purity via GC-MS or NMR (¹H/¹³C) .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Safety Protocols :
- Ventilation : Use fume hoods during synthesis/handling to prevent inhalation exposure.
- PPE : Wear nitrile gloves, goggles, and lab coats.
- First Aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .
Q. What analytical techniques are critical for characterizing this compound?
- Primary Methods :
- NMR Spectroscopy : Use ¹H NMR to confirm ester linkage (δ 4.0–4.3 ppm for –CH₂–O–CO–) and ¹³C NMR for carbonyl (δ 170–175 ppm) .
- GC-MS : Quantify purity and identify volatile byproducts (e.g., residual heptanol).
- Advanced Techniques :
- X-ray Crystallography : Resolve stereochemistry if chiral centers are present (e.g., from chiral precursors) .
- HPLC-PDA : Detect trace impurities (e.g., chlorinated acids) using C18 columns with UV detection at 210 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?
- Error Analysis Framework :
Source Verification : Cross-check reagent grades (e.g., anhydrous vs. hydrated catalysts) and reaction conditions (e.g., inert atmosphere use) .
Subsampling Validation : Ensure homogeneity of reaction aliquots using protocols from ASTM E3001 for representative sampling .
Statistical Comparison : Apply ANOVA to published yield data, accounting for variables like catalyst type (e.g., H₂SO₄ vs. Amberlyst® 15) .
- Case Study : Discrepancies in ester yields (60–85%) may stem from incomplete acid removal; address via aqueous NaHCO₃ washes and Karl Fischer titration for moisture control .
Q. What enzymatic pathways degrade this compound, and how can they be studied?
- Pathway Identification :
- Enzyme Screening : Test oxidoreductases (e.g., EC 1.3.1.103 from Burkholderia spp.) for activity on 2-chloropropanoate esters .
- Metabolite Profiling : Use LC-HRMS to detect intermediates (e.g., 2-chloroacrylate) in biodegradation assays .
- Kinetic Studies :
- Michaelis-Menten Parameters : Measure Kₘ and Vₘₐₓ using UV-Vis spectroscopy (NADPH depletion at 340 nm) .
- Inhibitor Testing : Evaluate halogenated analogs (e.g., 2-fluoro derivatives) to probe active-site specificity .
Q. How can computational modeling predict the reactivity of this compound in environmental systems?
- Quantum Mechanical Approaches :
- Spin Density Analysis : Map electron distribution (e.g., using DFT at B3LYP/6-311+G**) to identify nucleophilic attack sites (e.g., α-carbon adjacent to Cl) .
- Solvent Effects : Simulate hydrolysis kinetics in aqueous vs. lipid phases using COSMO-RS .
- Environmental Fate Models :
- QSAR Predictions : Estimate biodegradation half-lives from logP and Hammett constants .
- Tropospheric Degradation : Model OH radical interactions via AOPWIN software .
Methodological Best Practices
Q. What strategies ensure reproducibility in synthesizing and analyzing this compound?
- Documentation Standards :
- Experimental Logs : Record batch-specific conditions (e.g., humidity, stir rate) and raw spectral data in supplemental files .
- Error Reporting : Include ±SD for yields and purity metrics (e.g., n=3 replicates) .
- Collaborative Validation : Share samples with independent labs for cross-validation using harmonized protocols (e.g., ISO 17025) .
Q. How should researchers design studies to investigate the ecological impact of this compound?
- Ecotoxicology Frameworks :
- Acute Toxicity Assays : Use Daphnia magna or Vibrio fischeri models for EC₅₀ determination .
- Bioaccumulation Studies : Measure BCF (bioconcentration factor) in fish hepatocytes using radiolabeled ¹⁴C-analogs .
- Field Sampling :
- Adsorption Analysis : Quantify soil binding via HPLC after Soxhlet extraction .
- Microbial Diversity : Perform 16S rRNA sequencing to assess shifts in degradation-associated microbiota .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
